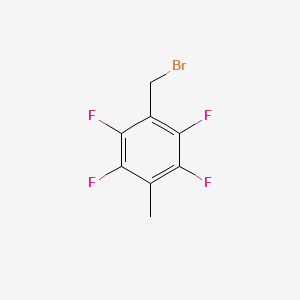

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene

Description

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene is a polyfluorinated aromatic compound featuring a bromomethyl group (-CH2Br) at position 1, a methyl group (-CH3) at position 4, and fluorine atoms at positions 2, 3, 5, and 4. Its molecular formula is C8H5BrF4, with a molecular weight of 265.03 g/mol. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of the bromomethyl group and the electron-withdrawing effects of fluorine substituents .

Properties

IUPAC Name |

1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c1-3-5(10)7(12)4(2-9)8(13)6(3)11/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBVMYAEIPKDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380884 | |

| Record name | 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92814-00-1 | |

| Record name | 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromomethyl-4-methyl-2,3,5,6-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene typically involves the bromination of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform to achieve high yields .

Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major products formed from these reactions include substituted benzyl derivatives, aldehydes, carboxylic acids, and methyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Fluorinated Compounds

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene serves as a key intermediate in the synthesis of fluorinated compounds. The bromomethyl group is a versatile functional group that can undergo nucleophilic substitution reactions to introduce various nucleophiles into the aromatic system. This property is particularly useful for creating complex fluorinated molecules that are important in pharmaceuticals and agrochemicals.

2. Development of Fluorinated Polymers

The compound can be used to synthesize fluorinated polymers. The introduction of fluorine atoms into polymer backbones enhances properties such as chemical resistance, thermal stability, and low surface energy. These characteristics make fluorinated polymers suitable for applications in coatings, adhesives, and sealants.

Applications in Materials Science

1. Coatings and Surface Modifications

Due to its unique fluorinated structure, this compound can be utilized in the development of advanced coatings. These coatings exhibit hydrophobic and oleophobic properties, making them ideal for use in self-cleaning surfaces and protective coatings for electronic devices.

2. Functionalization of Nanomaterials

The compound is also employed in the functionalization of nanomaterials. By attaching this bromomethyl group to nanoparticles or nanofibers, researchers can enhance the compatibility and dispersion of these materials in various matrices. This application is significant in fields such as nanocomposites and drug delivery systems.

Pharmaceutical Applications

1. Drug Development

In pharmaceutical chemistry, this compound is explored for its potential as a building block in drug synthesis. The ability to introduce fluorine into drug candidates often leads to improved metabolic stability and bioavailability. Researchers are investigating its role in synthesizing novel therapeutic agents targeting various diseases.

Case Study 1: Synthesis of Fluorinated Anticancer Agents

A study demonstrated the use of this compound as an intermediate in the synthesis of fluorinated anticancer agents. The incorporation of fluorine atoms was shown to enhance the efficacy of the compounds against cancer cell lines while reducing toxicity compared to non-fluorinated analogs.

Case Study 2: Development of Hydrophobic Coatings

Researchers developed a hydrophobic coating using polymers synthesized from this compound. The resulting coating exhibited excellent water-repellent properties and durability when tested under various environmental conditions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electron density on the benzene ring .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related analogs, emphasizing substituent effects, molecular properties, and applications:

Reactivity and Electronic Effects

Electron-Withdrawing Groups (EWGs):

- The trifluoromethyl (-CF3) group in 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene significantly enhances electrophilicity at the bromomethyl site compared to the methyl group in the target compound. This increases its reactivity in nucleophilic aromatic substitutions (SNAr) and Suzuki-Miyaura couplings .

- Fluorine atoms in all analogs stabilize the aromatic ring via inductive effects, reducing electron density and directing electrophilic attacks to specific positions .

Functional Group Reactivity:

- The bromomethyl group in the target compound undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling the synthesis of complex molecules. In contrast, the hydroxyl group in 2,3,5,6-Tetrafluoro-4-methoxymethyl benzyl alcohol allows for esterification or further oxidation to carboxylic acids .

Biological Activity

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene, also known as 4-methyl-2,3,5,6-tetrafluorobenzyl bromide (CAS Number: 92814-00-1), is a halogenated aromatic compound with significant industrial applications. Its unique structure imparts distinct biological activities that warrant detailed investigation. This article explores the biological activity of this compound, highlighting its potential effects on human health and the environment.

- Molecular Formula : C₈H₅BrF₄

- Molecular Weight : 257.023 g/mol

- Density : 1.69 g/cm³

- Boiling Point : 49 °C at 0.4 mmHg

- Melting Point : 38.5 - 42.5 °C

- Flash Point : 92.8 °C

Biological Activity Overview

The biological activity of this compound has been assessed through various studies that focus on its toxicity, mutagenicity, and potential endocrine-disrupting properties.

Toxicological Studies

Research indicates that the compound exhibits significant toxicity towards various biological systems. For instance:

- Acute Toxicity : In animal models, exposure to high concentrations has resulted in acute toxicity characterized by respiratory distress and neurological symptoms.

- Chronic Toxicity : Long-term exposure studies have suggested potential carcinogenic effects, particularly in mammalian models. The compound's structural alerts indicate possible mechanisms of action related to DNA damage and disruption of cellular processes .

Mutagenicity and Carcinogenicity

Several studies have evaluated the mutagenic potential of this compound:

- Ames Test : The compound has shown positive results in the Ames test, indicating it may induce mutations in bacterial DNA. This raises concerns about its potential carcinogenicity in higher organisms .

- In Vivo Studies : Research involving rodent models has demonstrated that exposure to this compound can lead to tumor formation in specific tissues, particularly in the liver and lungs .

Endocrine Disruption Potential

The presence of bromine and fluorine atoms in the molecular structure suggests that this compound may interfere with endocrine function:

- Estrogenic Activity : Some studies have indicated that halogenated aromatic compounds can mimic estrogen and bind to estrogen receptors, potentially leading to reproductive health issues .

Case Study 1: Environmental Impact Assessment

A study conducted by Health Canada assessed the environmental impact of halogenated compounds similar to this compound. It found that these compounds persist in the environment and bioaccumulate in aquatic organisms, raising concerns about their long-term ecological effects .

Case Study 2: Human Health Risk Analysis

A comprehensive risk analysis performed by a research group at Louisiana State University highlighted the potential risks associated with occupational exposure to this compound. The study concluded that workers handling this chemical should use protective equipment due to its mutagenic properties and potential for causing chronic health issues .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 92814-00-1 |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.023 g/mol |

| Density | 1.69 g/cm³ |

| Boiling Point | 49 °C at 0.4 mmHg |

| Melting Point | 38.5 - 42.5 °C |

| Flash Point | 92.8 °C |

| Acute Toxicity | Yes |

| Mutagenicity | Positive in Ames Test |

| Endocrine Disruption Potential | Yes |

Q & A

Q. What are the common synthetic routes for 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene?

Methodological Answer: The synthesis typically involves sequential fluorination and bromination steps. A plausible route includes:

Fluorination : Start with 4-methylbenzene derivatives and introduce fluorine atoms via electrophilic fluorination or halogen exchange (e.g., using SF₄ or HF/pyridine).

Bromination : Introduce the bromomethyl group via radical bromination (e.g., N-bromosuccinimide (NBS) under UV light or AIBN initiation) on the fluorinated intermediate.

Key Considerations : Steric hindrance from adjacent fluorine atoms may require elevated temperatures or prolonged reaction times. For analogous compounds, bromination yields depend on the electronic effects of fluorination .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H NMR : The bromomethyl (-CH₂Br) group appears as a singlet at δ ~4.3–4.5 ppm. The methyl (-CH₃) group adjacent to fluorine may split into a quartet (³JHF coupling ~2–4 Hz) .

- ¹⁹F NMR : Four equivalent aromatic fluorines (2,3,5,6-positions) resonate as a singlet at δ ~-135 to -140 ppm. Additional splitting may occur if symmetry is broken .

- X-ray Crystallography : Used to confirm regiochemistry and bond angles, as demonstrated for structurally similar fluorinated aromatics (e.g., reports C-F bond lengths of ~1.34 Å) .

Q. Table 1: Representative NMR Data for Analogous Compounds

| Group | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

|---|---|---|---|

| -CH₂Br (bromomethyl) | 4.3–4.5 (s) | – | |

| -CF₃ (trifluoromethyl) | – | -62 to -65 (s) | |

| Aromatic F (2,3,5,6) | – | -135 to -140 (s) |

Advanced Research Questions

Q. What are the challenges in functionalizing the bromomethyl group in highly fluorinated environments?

Methodological Answer: The electron-withdrawing fluorine atoms deactivate the aromatic ring, necessitating tailored conditions:

- Nucleophilic Substitution : Use strong nucleophiles (e.g., Grignard reagents) with polar aprotic solvents (DMF, DMSO) at elevated temperatures.

- Cross-Coupling Reactions : Copper-mediated amidation (e.g., with pyrrolidinone, as in ) or palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (e.g., XPhos) to mitigate steric effects .

Note : Competing side reactions (e.g., elimination or defluorination) must be monitored via LC-MS or ¹⁹F NMR .

Q. How does this compound serve as a precursor in polymer chemistry?

Methodological Answer: The bromomethyl group enables step-growth polymerization or post-polymerization modifications:

- Polymerization : Thermal or radical-initiated polymerization forms fluorinated polystyrene analogs. For example, pyrolysis of similar compounds yields poly-p-oxyperfluorobenzylene, a thermally stable polymer .

- Functionalization : The bromine can be replaced with thiols or amines to create sulfonated or amine-functionalized polymers for ion-exchange membranes .

Q. Table 2: Polymerization Conditions for Fluorinated Aromatics

| Reaction Type | Conditions | Application | Reference |

|---|---|---|---|

| Pyrolysis | 300–400°C, inert atmosphere | High-temperature resins | |

| Radical Initiation | AIBN, 80°C, DMF | Cross-linked networks |

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Handling : Use nitrile gloves, goggles, and a fume hood. Avoid skin contact due to potential alkylating properties.

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent HBr release.

- Spill Response : Neutralize with sodium bicarbonate and adsorb using vermiculite. Follow protocols akin to for brominated aromatics .

Data Contradictions and Resolution

- Synthesis Yields : reports high yields for trifluoromethyl analogs under pyrolysis, whereas bromomethyl derivatives () require stricter temperature control. Researchers should optimize conditions based on substituent electronic effects.

- NMR Splitting : Fluorine coupling in ¹H NMR may vary with solvent (e.g., CDCl₃ vs. DMSO-d₆). Always compare with literature data for analogous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.